2-Amino-1-(4-chlorophenyl)propan-1-one
Description
2-Amino-1-(4-chlorophenyl)propan-1-one is a substituted cathinone derivative characterized by a ketone group at the β-position and a primary amine at the α-carbon of the propane chain, with a 4-chlorophenyl substituent at the carbonyl group. This structural framework places it within the broader class of synthetic cathinones, which are known for their stimulant and psychoactive properties.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,11H2,1H3 |
InChI Key |
PWNZKQBNTIOCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs of 2-Amino-1-(4-chlorophenyl)propan-1-one, highlighting substituent variations and their implications:
Pharmacological Activity Trends
- Amino Group Modifications: Substitution of the primary amine with alkyl groups (e.g., methyl, butyl) enhances lipophilicity and bioavailability but may reduce selectivity for monoamine transporters, increasing side effects .
- Chlorophenyl Position: The 4-chloro substitution (vs.
- Piperazine Derivatives: Compounds such as 2-Amino-1-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one exhibit altered pharmacokinetics due to the piperazine moiety, which may confer affinity for 5-HT2A receptors, a target in antipsychotic drug design .
Physicochemical Properties
- Molecular Weight and Solubility : The parent compound (MW: 197.6 g/mol) has lower solubility in aqueous media compared to piperazine derivatives (e.g., compound 13 in , MW: 268.12 g/mol) due to the absence of polar heterocyclic groups .
- LogP: The logP of this compound is estimated at ~1.5, while butylamino analogs (e.g., 2-(butylamino)-1-(4-chlorophenyl)propan-1-one) exhibit logP values >2.5, correlating with increased tissue distribution .
Research Findings and Forensic Relevance
- Forensic Detection: 2-(Butylamino)-1-(4-chlorophenyl)propan-1-one and 4-Chloro-N-butylcathinone were identified in two samples analyzed by the Tokyo Metropolitan Institute of Public Health (2019), underscoring their emergence as designer drugs .
- Therapeutic Potential: Piperazine-containing analogs (e.g., compound 13 in ) demonstrate >99% purity in synthesis, suggesting utility in medicinal chemistry for antiseizure or antinociceptive applications .
- Combination Use: EMCDDA reports highlight the co-occurrence of this compound analogs with other cathinones (e.g., 3-MMC), indicating synergistic or additive effects in illicit formulations .
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